

Spectroscopic Profile of 4-Nitrophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-Nitrophthalonitrile** (also known as 4-nitrobenzene-1,2-dicarbonitrile), a key intermediate in the synthesis of functional dyes and phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and a logical workflow for its analytical characterization.

Data Presentation

The quantitative spectroscopic data for **4-Nitrophthalonitrile** are summarized in the tables below for ease of reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed insight into the molecular structure of **4-Nitrophthalonitrile**.

¹H NMR (Proton NMR) Data[1][2]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.03 - 9.04	d	2.1	H-3
8.67 - 8.68	dd	8.4, 2.1	H-5
8.41 - 8.44	d	8.7	H-6

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz.

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
149.70	C4-NO ₂
135.27	С6-Н
128.81	C5-H
128.53	С3-Н
120.22	C1-CN
116.60	C2-CN
114.86	CN
114.55	CN

Solvent: DMSO-d₆; Spectrometer Frequency: 75 MHz.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum reveals the characteristic functional groups present in the **4-Nitrophthalonitrile** molecule.



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3091	medium	Aromatic C-H stretch	[2]
2242	strong	C≡N (nitrile) stretch	[2]
1610, 1587	-	Aromatic C=C stretch	[3]
1534	strong	Asymmetric N=O (nitro) stretch	[1][2]
1349	strong	Symmetric N=O (nitro) stretch	[2]
853	strong	C-N stretch	[2]

Sample Preparation: KBr pellet.[3]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Experimental UV-Vis absorption data for **4-Nitrophthalonitrile** is not readily available in the reviewed literature. Spectroscopic analysis of related nitroaromatic compounds suggests that absorption bands can be attributed to $\pi \to \pi^*$ transitions within the benzene ring and $\pi \to \pi^*$ transitions associated with the nitro group. For a definitive analysis, it is recommended to acquire the UV-Vis spectrum experimentally.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **4-Nitrophthalonitrile** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of **4-Nitrophthalonitrile**.

Methodology:



- Sample Preparation: Accurately weigh approximately 5-10 mg of dry **4-Nitrophthalonitrile** powder and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
- Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 MHz or higher field instrument).
- Data Acquisition for ¹H NMR:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse program. Typically, a 90° pulse angle is used.
 - Set the spectral width to cover the aromatic region (approx. 0-10 ppm).
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Acquisition for ¹³C NMR:
 - Switch the probe to the carbon frequency.
 - Use a standard pulse program with proton decoupling (e.g., broadband decoupling) to simplify the spectrum.
 - Set the spectral width to cover the expected range for aromatic and nitrile carbons (approx. 0-160 ppm).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H) as an internal reference.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Nitrophthalonitrile**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 4-Nitrophthalonitrile with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **4-Nitrophthalonitrile**.

Methodology:

Sample Preparation:

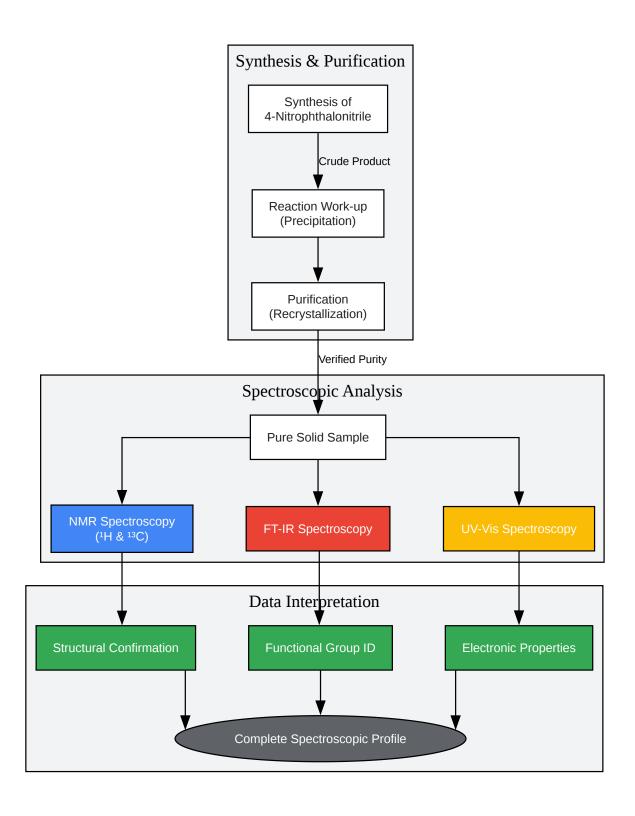


- Prepare a stock solution of 4-Nitrophthalonitrile of a known concentration (e.g., 1 x 10⁻³
 M) in a UV-grade solvent such as methanol or acetonitrile.
- From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) suitable for absorbance measurement (typically, absorbance values should be between 0.1 and 1.0).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Use a pair of matched quartz cuvettes (1 cm path length).
- Data Acquisition:
 - Fill one cuvette with the pure solvent to be used as a reference (blank).
 - Fill the second cuvette with the prepared sample solution.
 - Place the cuvettes in the respective holders in the spectrophotometer.
 - Record a baseline spectrum with the blank cuvette.
 - Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Processing: The software will automatically subtract the baseline. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **4-Nitrophthalonitrile**.





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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrophthalonitrile: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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